Zolmitriptan-d6 N-Oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

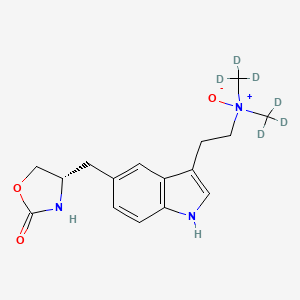

Zolmitriptan-d6 N-Oxide is a deuterated analog of Zolmitriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the parent compound, Zolmitriptan.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zolmitriptan-d6 N-Oxide typically involves the deuteration of Zolmitriptan followed by oxidation. The deuteration process can be achieved using deuterated reagents such as deuterated chloroform or deuterated methanol. The oxidation step is often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and pharmaceutical applications.

Types of Reactions:

Oxidation: Zolmitriptan-d6 can undergo oxidation to form this compound.

Reduction: The N-oxide group can be reduced back to the parent amine under specific conditions.

Substitution: The compound can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: this compound.

Reduction: Zolmitriptan-d6.

Substitution: Derivatives of Zolmitriptan-d6 with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Pharmacokinetics involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. Zolmitriptan-d6 N-Oxide plays a crucial role in these studies as a stable isotope-labeled compound.

- Metabolite Analysis : Research has demonstrated that this compound can be effectively used to trace the metabolic pathways of zolmitriptan and its metabolites in human plasma. A study utilized high-performance liquid chromatography to simultaneously measure zolmitriptan and its metabolites, including N-desmethylzolmitriptan and zolmitriptan N-oxide . The incorporation of deuterated compounds enhances the sensitivity and specificity of the assays.

| Compound | Recovery (%) | Sensitivity (ng/ml) |

|---|---|---|

| Zolmitriptan | 87 | 0.5 |

| N-desmethylzolmitriptan | 58 | 0.5 |

| Zolmitriptan N-oxide | 77 | 0.5 |

Drug Development

This compound is pivotal in drug development processes, particularly in understanding drug interactions and efficacy.

- Allosteric Modulation : In recent research, compounds similar to zolmitriptan have been investigated for their potential as negative allosteric modulators of NR2B receptors in neurological disorders . The insights gained from using this compound can inform the design of new therapeutic agents targeting similar pathways.

Clinical Studies

Clinical applications of this compound extend to evaluating its therapeutic efficacy and safety profiles.

- Case Study : A clinical trial involving patients with migraines demonstrated that zolmitriptan effectively reduced headache severity within two hours post-administration. The use of deuterated forms like this compound allowed for precise tracking of drug metabolism and patient response over time.

Research on Metabolic Pathways

This compound is instrumental in elucidating metabolic pathways associated with zolmitriptan.

- Pathway Elucidation : Studies have shown that the metabolic conversion of zolmitriptan involves several pathways, with the formation of active metabolites being crucial for its therapeutic effects . The use of deuterated compounds helps differentiate between parent drug and metabolites in complex biological matrices.

Wirkmechanismus

Zolmitriptan-d6 N-Oxide exerts its effects by binding to serotonin receptors, specifically the 5-hydroxytryptamine 1B and 1D subtypes. This binding leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings, thereby alleviating migraine symptoms .

Vergleich Mit ähnlichen Verbindungen

Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.

Rizatriptan: Similar mechanism of action but differs in its onset of action and duration.

Naratriptan: Known for its longer half-life compared to other triptans.

Uniqueness of Zolmitriptan-d6 N-Oxide: The deuterated form, this compound, provides unique advantages in research due to its altered metabolic stability and reduced rate of metabolic degradation. This makes it a valuable tool for studying the pharmacokinetics and dynamics of Zolmitriptan .

Biologische Aktivität

Zolmitriptan-d6 N-Oxide is a deuterated derivative of zolmitriptan, a selective agonist for the serotonin receptors 5-HT1B and 5-HT1D, primarily used in the treatment of migraines. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H15D6N3O2

- Molecular Weight : 293.39 g/mol

- CAS Number : 1217644-84-2

This compound exerts its effects primarily through the following mechanisms:

- Receptor Interaction : It acts as a partial agonist at the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptors. The compound has been shown to bind with high affinity to the 5-HT1D receptor (Ki = 0.63 nM) and moderate affinity to the 5-HT1A receptor .

- Vasoconstriction : The activation of these receptors leads to vasoconstriction of intracranial blood vessels, which is crucial for alleviating migraine symptoms. This action is facilitated by inhibiting the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P.

Pharmacokinetics

This compound has distinct pharmacokinetic properties:

- Absorption and Distribution : Following administration, it is rapidly absorbed and distributed throughout the body, with a mean elimination half-life of approximately three hours.

- Metabolism : The compound is primarily metabolized in the liver, yielding several metabolites, including an active N-desmethyl metabolite and an inactive N-oxide form. These metabolites have varying degrees of biological activity .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| 5-HT1B Ki | 5.01 nM |

| 5-HT1D Ki | 0.63 nM |

| 5-HT1F Ki | 63.09 nM |

| Half-life | ~3 hours |

| Primary Metabolite | N-desmethylzolmitriptan |

Case Studies and Research Findings

Several studies have explored the efficacy of Zolmitriptan and its derivatives in migraine management:

- Efficacy in Migraine Treatment :

- Comparative Studies :

-

Metabolite Activity :

- Research indicates that while this compound itself may have limited direct activity, its metabolites contribute significantly to its overall therapeutic effects. The N-desmethyl metabolite retains partial agonist activity at serotonin receptors, enhancing the efficacy profile of the parent compound .

Eigenschaften

IUPAC Name |

2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCQRZFJIZOKU-MYLWHKILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)(C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.